1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one
Overview
Description
1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one is a heterocyclic compound that belongs to the naphthyridine family This compound is characterized by its fused ring structure, which includes a benzene ring and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one can be synthesized through various methods. One common approach involves the cyclization of alkylamides of N-(1-methyl-4-piperidylidene)anthranilic acids. This reaction typically requires specific conditions, such as the presence of a base and elevated temperatures .
Another method involves the reaction of 10-chloro-2-methyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridines with amine hydrochlorides. This reaction also requires controlled conditions, including the use of solvents and precise temperature control .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using efficient catalysts, and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields naphthyridine derivatives, while reduction produces more saturated compounds.
Scientific Research Applications
1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a phosphodiesterase 5 inhibitor, which could be useful in treating conditions like Alzheimer’s disease.
Organic Synthesis: This compound serves as a building block for synthesizing more complex heterocyclic compounds.
Biological Studies: Its derivatives are studied for their biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one involves its interaction with specific molecular targets. For instance, as a phosphodiesterase 5 inhibitor, it binds to the enzyme’s active site, preventing the breakdown of cyclic guanosine monophosphate (cGMP). This leads to increased levels of cGMP, which can have various physiological effects, such as vasodilation and improved cognitive function .
Comparison with Similar Compounds
Similar Compounds
10-alkylamino-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridines: These compounds share a similar core structure but differ in their alkylamino substituents.
10-chloro-2-methyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridines: These compounds have a chlorine atom at the 10th position, which can influence their reactivity and applications.
Uniqueness
1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one is unique due to its specific ring structure and potential as a phosphodiesterase 5 inhibitor. Its ability to undergo various chemical reactions and serve as a versatile building block in organic synthesis further distinguishes it from similar compounds.
Properties
IUPAC Name |
2,3,4,5-tetrahydro-1H-benzo[b][1,6]naphthyridin-10-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c15-12-8-3-1-2-4-10(8)14-11-5-6-13-7-9(11)12/h1-4,13H,5-7H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUUBNNNBFLEJOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1NC3=CC=CC=C3C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.